molecular formula C10H22O3 B043568 1,2,10-Decanetriol CAS No. 91717-85-0

1,2,10-Decanetriol

Cat. No. B043568
CAS RN: 91717-85-0
M. Wt: 190.28 g/mol
InChI Key: RHINSRUDDXGHLV-UHFFFAOYSA-N
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Description

1,2,10-Decanetriol (1,2,10-DNT) is a triterpene alcohol found in nature and is gaining attention for its potential use in scientific research applications.

Scientific Research Applications

Electrocatalysis

1,2,10-Decanetriol: is utilized in the synthesis of electrocatalysts within deep eutectic solvents (DESs) . These solvents are valued for their eco-friendly and cost-effective nature, and they serve as innovative media for electrocatalysis. The compound’s role in this context is crucial for creating high-value products with a minimal environmental footprint, aligning with sustainable energy solutions .

Green Chemistry

In the realm of green chemistry, 1,2,10-Decanetriol contributes to the transformation of CO2, biomass, and waste plastics. Its properties are leveraged in physicochemical studies of green solvent systems, which are essential for developing environmentally benign chemical processes .

Material Innovation

The compound’s unique characteristics are exploited for material innovation, particularly in the development of new materials that can be used in various applications, including biodegradable polymers, coatings, and adhesives .

Solubility Studies

1,2,10-Decanetriol: is studied for its solubility properties, which are significant in the design of solvents and solvent systems. Understanding its solubility behavior in different environments can lead to breakthroughs in chemical synthesis and separation processes .

Thermodynamic Properties

Research on 1,2,10-Decanetriol includes critically evaluating its thermodynamic properties. These properties are vital for the compound’s application in designing processes and equipment in the chemical industry .

Bio-based Polymers

The compound is also a key ingredient in synthesizing semi-crystalline polyester amides from bio-based sources. This application is particularly relevant in creating sustainable materials that can replace petroleum-based plastics .

properties

IUPAC Name

decane-1,2,10-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O3/c11-8-6-4-2-1-3-5-7-10(13)9-12/h10-13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHINSRUDDXGHLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCO)CCCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371017
Record name 1,2,10-Decanetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,10-Decanetriol

CAS RN

91717-85-0
Record name 1,2,10-Decanetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

9-Decen-1-ol (25.0 g, 160 mmol) was dissolved in a solution made up of t-butanol (100 ml), acetone (90 ml) and water (10 ml). To this solution was added trimethylamine-N-oxide (26.6 g, 240 mmol) and 2 ml of a solution of osmium tetroxide (500 mg) in t-butanol (25 ml). The resulting solution was stirred 20 hours under nitrogen then 10% sodium bisulfite was added (50 ml). The mixture was concentrated, then taken up in trichloromethane and washed 2 times with water, dried with Na2SO4 and concentrated to give 1,2,10-decanetriol as an oil. This material was used without further purification in preparation of the corresponding acetonide (of formula 21).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two
Quantity
26.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
500 mg
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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